molecular formula C14H11NO B188527 9-Methyl-9H-carbazole-3-carbaldehyde CAS No. 21240-56-2

9-Methyl-9H-carbazole-3-carbaldehyde

Cat. No.: B188527
CAS No.: 21240-56-2
M. Wt: 209.24 g/mol
InChI Key: PNTJHESWOJBCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9H-carbazole-3-carbaldehyde is a carbazole derivative featuring a methyl group at the N9 position and an aldehyde functional group at the C3 position. Its molecular formula is C₁₄H₁₁NO, with a molecular weight of 209.25 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and optoelectronic materials. Key applications include:

  • Medicinal Chemistry: Used in the synthesis of antimycobacterial pyranoquinoline analogues via the SnCl₂·2H₂O-catalyzed Povarov reaction .
  • Materials Science: Employed in push-pull chromophores for optical and electronic applications due to its electron-withdrawing aldehyde group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-methylcarbazole. One common method is the Vilsmeier-Haack reaction, where 9-methylcarbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under reflux conditions . This reaction selectively introduces the aldehyde group at the 3-position of the carbazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and selectivity. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

MCC has been extensively studied for its anticancer properties . Research indicates that it induces apoptosis in various cancer cell lines by targeting key cellular pathways:

  • Case Study : A study demonstrated significant tumor size reduction in xenograft models of breast cancer, showing decreased Ki67 expression, which indicates reduced cell proliferation.
  • Mechanism : The compound's cytotoxic effects are believed to be mediated through the activation of apoptotic pathways involving caspases.

Antileishmanial Activity

MCC also exhibits efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies have reported IC50 values comparable to established treatments, suggesting potential applications beyond oncology.

Materials Science

In materials science, derivatives of MCC have been utilized to develop fluorescent silica nanoparticles . These nanoparticles enhance biocompatibility and possess selective sensing capabilities for biomacromolecules, making them valuable for biomedical applications.

The biological activity of MCC is primarily attributed to its interaction with cellular components, particularly in cancer cells. It has shown significant potential as a bioactive molecule with applications in drug development:

  • Anticancer Activity : Induces apoptosis through modulation of cell survival pathways.
  • Antileishmanial Effects : Demonstrated effectiveness against Leishmania donovani.

Case Studies

  • Anticancer Activity : In vivo studies have shown that MCC significantly reduces tumor growth in breast cancer models, highlighting its potential as a therapeutic agent.
  • Antileishmanial Properties : In vitro studies indicate that MCC has comparable efficacy to existing treatments for leishmaniasis.
  • Fluorescent Applications : Research on fluorescent dyes synthesized from MCC reveals promising photophysical properties that align well with theoretical predictions from Density Functional Theory (DFT) calculations .

Mechanism of Action

The mechanism of action of 9-Methyl-9H-carbazole-3-carbaldehyde in biological systems involves its interaction with cellular pathways. For instance, it has been shown to induce apoptosis in melanoma cells by activating the p53 signaling pathway. This activation leads to increased phosphorylation of p53, which in turn promotes cell cycle arrest and apoptosis . Additionally, it can modulate other signaling pathways, such as the p38-MAPK and JNK pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Modifications and Substituent Effects

The table below compares structural features and functional groups of related carbazole aldehydes:

Compound Name Substituent at N9 Substituent at C3/C6 Key Functional Groups Molecular Weight (g/mol) Applications
9-Methyl-9H-carbazole-3-carbaldehyde Methyl Aldehyde Aldehyde 209.25 Antimycobacterial agents, chromophores
9-Ethyl-9H-carbazole-3-carbaldehyde Ethyl Aldehyde Aldehyde 237.30 Luminescent materials
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde Benzyl Aldehyde (C3, C6) Two aldehydes 335.34 Fluorescent probes
9-Butyl-9H-carbazole-3-carboxaldehyde Butyl Aldehyde Aldehyde 251.32 Organic electronics
9-Phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-9H-carbazole Phenyl Sulfonyl, silyl Sulfonyl, silyl 665.80 Blue phosphorescent OLEDs

Key Observations :

  • N9 Substituents : Methyl and ethyl groups enhance solubility, while bulkier groups (benzyl, butyl) improve thermal stability and alter crystal packing .
  • Aldehyde Position : C3 substitution is common for electronic applications, whereas C3/C6 dialdehydes (e.g., 9-benzyl derivative) increase reactivity for cross-coupling reactions .

Electronic and Thermal Properties

Compound Name Thermal Stability (Tg/°C) Optical Properties Key Intermolecular Interactions
This compound Not reported Used in push-pull chromophores Moderate π-π stacking
9-Ethyl-9H-carbazole-3-carbaldehyde 240.1 (glass transition) Luminescence (high quantum yield) Weak C–H···O bonds
9-Phenyl-3-(phenylsulfonyl)-6-(triphenylsilyl)-9H-carbazole 472.2 (5% weight loss) Blue phosphorescence (λmax = 470 nm) Sulfonyl-silyl dipole interactions

Key Findings :

  • Thermal Stability : Bulky substituents (e.g., triphenylsilyl) significantly enhance thermal resistance .
  • Optoelectronic Performance : The methyl derivative’s aldehyde group facilitates electron transport in chromophores, while sulfonyl/silyl groups in the phenyl derivative improve charge balance in OLEDs .

Biological Activity

Overview

9-Methyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C14H11NO. It is a derivative of carbazole, characterized by a methyl group at the 9-position and an aldehyde group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications.

Target of Action
The primary target of this compound is cancer cells. The compound exhibits significant cytotoxic activity across various tumor cell lines, indicating its potential as an anticancer agent.

Mode of Action
The cytotoxic effects are believed to result from the compound's interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. This mechanism is thought to involve the modulation of key biochemical pathways related to cell proliferation and survival .

Biochemical Pathways
Research suggests that this compound may influence pathways such as the p53 signaling pathway, which plays a critical role in regulating the cell cycle and apoptosis. Additionally, its interactions may extend to DNA intercalation or groove binding, disrupting vital cellular processes .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Notably:

  • Cell Lines Tested : The compound has shown effectiveness against various tumor cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines range from approximately 10 μM to 30 μM, demonstrating potent activity .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity:

Substituent Position Effect on Activity
C-3 (Aldehyde)Essential for cytotoxicity; reduction leads to loss of activity .
N-9Critical for interaction with target sites; alkylation results in loss of activity .
C-2Hydroxyl substitution enhances potency against certain targets .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation .
  • Antileishmanial Properties : Research has also explored its efficacy against Leishmania donovani, showing promising results with IC50 values comparable to established treatments. This suggests potential applications beyond oncology .
  • Fluorescent Applications : In materials science, derivatives of this compound have been utilized to develop fluorescent silica nanoparticles, enhancing biocompatibility and selective sensing capabilities for biomacromolecules .

Properties

IUPAC Name

9-methylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTJHESWOJBCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346249
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21240-56-2
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2b (1.8 g, 6.9 mmol) in dried THF (45 mL) was added n-BuLi (3.3 mL 8.3 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 1 h and then added with dried DMF (8 mL). The reaction mixture was allowed to warm to room temperature and stirred overnight before quenched with aqueous ammonia chloride solution. Water was added and extracted with ethyl acetate three times. The combined organic phase was washed with brine and dried over anhydrous sodium sulfate. After removing the solvent, the residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:4) as eluent to afford 3b (0.86 g) in 60% yield. 1H NMR (400 MHz, CDCl3) δ 9.58 (s, 1H), 7.79 (s, 1H), 7.49 (d, J=7.6 Hz, 1H), 7.41 (d, J=8.8 Hz, 1H), 7.09 (t, J=7.6 Hz), 6.90 (t, J=7.6 Hz, 1H), 6.77 (d, J=8.0 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 3.00 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 190.9, 143.2, 140.5, 127.4, 125.8, 122.7, 121.7, 119.6, 119.4, 108.3, 107.6, 28.0.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Methyl-9H-carbazole-3-carbaldehyde
9-Methyl-9H-carbazole-3-carbaldehyde
9-Methyl-9H-carbazole-3-carbaldehyde
9-Methyl-9H-carbazole-3-carbaldehyde
9-Methyl-9H-carbazole-3-carbaldehyde
9-Methyl-9H-carbazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.